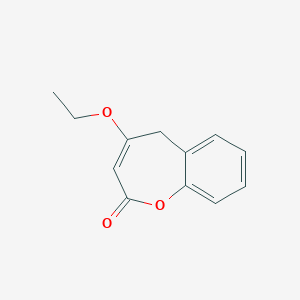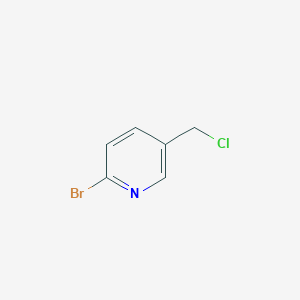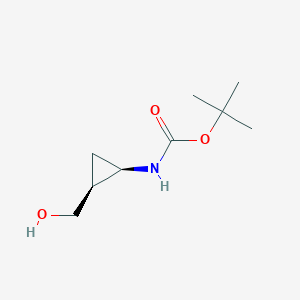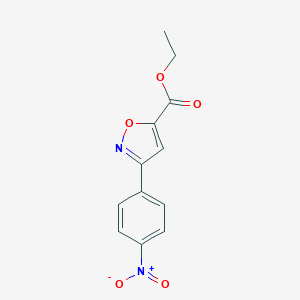
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a nitro group attached to a phenyl ring, which is further connected to an isoxazole ring, and an ethyl ester group at the carboxylic acid position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid.
科学研究应用
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: Its derivatives may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid methyl ester
- 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Uniqueness
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is unique due to the presence of both a nitro group and an ethyl ester group, which confer specific chemical reactivity and biological activity. The nitro group can undergo reduction and substitution reactions, while the ester group can be hydrolyzed, providing versatility in synthetic modifications.
属性
CAS 编号 |
159670-70-9 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC 名称 |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI 键 |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
同义词 |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



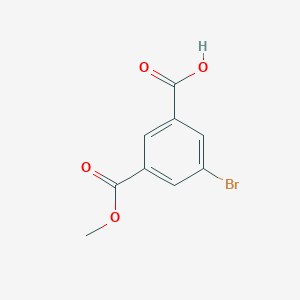
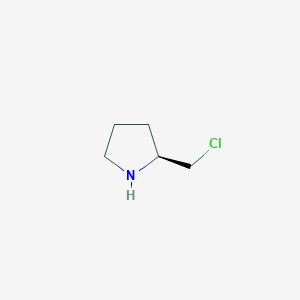
![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

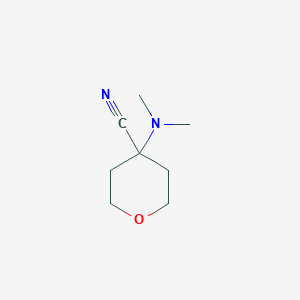


![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)
